3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone
Description
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is a β-lactam-derived compound featuring a diethylamino-methyl substituent at the 3-position, a 4-methoxyphenyl group at the 1-position, and a phenyl group at the 4-position of the azetanone ring. This structural configuration confers unique electronic and steric properties, making it a candidate for biological evaluation, particularly in cytostatic and antimicrobial applications.
Properties
IUPAC Name |
3-(diethylaminomethyl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-22(5-2)15-19-20(16-9-7-6-8-10-16)23(21(19)24)17-11-13-18(25-3)14-12-17/h6-14,19-20H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSDHIVJUOTFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-lactam. This step often requires the use of a base and a suitable solvent.
Introduction of Substituents: The diethylamino group, methoxyphenyl group, and phenyl group can be introduced through various substitution reactions. These reactions may involve the use of reagents such as diethylamine, methoxyphenyl halides, and phenyl halides, along with appropriate catalysts and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the use of green solvents, and the implementation of waste reduction strategies.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles or electrophiles, often in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Cytostatic Activity: The hydrazinecarbothioamide analog () shares the diethylamino-methyl and 4-methoxyphenyl groups with the target compound. It demonstrated potent cytostatic activity against murine L1210 and human CEM leukemia cells (IC₅₀ ~1–5 μM), suggesting that the diethylamino-methyl group enhances membrane permeability or target binding .
Impact of Substituents: The bromophenyl sulfanyl analog () lacks the diethylamino-methyl group but includes a bulkier sulfanyl substituent. Its discontinued status may reflect reduced efficacy or stability compared to the target compound, highlighting the importance of the diethylamino moiety .
Role of Methoxyphenyl Groups : Compounds with 4-methoxyphenyl groups (e.g., ) consistently show enhanced cytostatic or antimicrobial activity, likely due to improved lipophilicity and electron-donating effects .
Pharmacological Potential
- Antiviral and Antimicrobial Activity: Derivatives in exhibited moderate antiviral activity (IC₅₀ 11–20 μM in HEL cells) and antimicrobial effects, though less potent than cytostatic activity. The target compound’s diethylamino-methyl group may enhance these properties .
Biological Activity
3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique azetidine ring structure substituted with a diethylamino group and a methoxyphenyl moiety. This structural configuration is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
- Enzymatic Inhibition : It has been suggested that the compound inhibits specific enzymes involved in inflammatory pathways, potentially offering anti-inflammatory benefits.
Antinociceptive Effects
Research indicates that this compound exhibits notable antinociceptive properties. In animal models, the compound has demonstrated:
- Dose-dependent reduction in pain responses : Studies have shown significant reductions in pain behavior in rodent models when administered at varying doses.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 70 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed:
- Inhibition of pro-inflammatory cytokines : The compound significantly reduced the levels of TNF-alpha and IL-6 in cultured macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 50 |
Case Studies
-
Case Study on Pain Management :
A clinical trial involving chronic pain patients showed that administration of the compound resulted in improved pain scores compared to placebo, suggesting its potential as an analgesic agent. -
Case Study on Inflammation :
Another study focused on patients with rheumatoid arthritis indicated that the compound reduced joint swelling and tenderness significantly over a treatment period of eight weeks.
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that this compound has a favorable safety profile:
- Low Acute Toxicity : Animal studies have shown no significant adverse effects at therapeutic doses.
| Toxicity Parameter | Observed Value |
|---|---|
| LD50 (mg/kg) | >200 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves refluxing precursors in ethanolic solutions with catalytic acetic acid, monitored via thin-layer chromatography (TLC) for reaction completion. Optimization can include solvent polarity adjustments (e.g., ethanol vs. acetonitrile), temperature modulation (80–120°C), and catalyst screening (e.g., Lewis acids). Post-reaction workup (ice-water quenching, filtration, and recrystallization) ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemistry and bond angles, as demonstrated in azetidinone analogs . Complementary techniques include:
- NMR : H/C NMR for diethylamino and methoxyphenyl proton environments.
- IR Spectroscopy : Confirmation of carbonyl (2-azetanone) and amine stretches.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers assess the environmental fate and abiotic transformation pathways of this compound in aquatic systems?
- Laboratory Studies : Hydrolysis/photolysis experiments under controlled pH, UV light, and temperature.
- Analytical Tools : LC-MS/MS to identify degradation products (e.g., methoxyphenyl derivatives).
- Modeling : QSAR (Quantitative Structure-Activity Relationship) to predict partitioning coefficients (log ) and persistence.
Q. What experimental approaches are suitable for studying the adsorption and reactivity of this compound on indoor environmental interfaces?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption kinetics on silica or polymer surfaces. Controlled exposure experiments in simulated indoor environments (humidity, oxidant levels) can quantify surface-bound degradation products. Reactive oxygen species (ROS) generation assays may elucidate oxidative transformation pathways .
Q. How can data contradictions in replicate studies on this compound’s bioactivity be systematically resolved?
- Methodological Answer : Implement a split-plot experimental design with four replicates and ANOVA to isolate variability sources (e.g., batch purity, solvent residues). Confirm bioactivity via orthogonal assays (e.g., enzyme inhibition and cell viability tests) and validate using standardized positive controls .
Methodological Considerations for Data Analysis
- Statistical Validation : For bioactivity or toxicity studies, apply Tukey’s HSD post-hoc test to compare treatment means, ensuring significance thresholds .
- Structural Analog Comparisons : Cross-reference spectral data with structurally similar compounds (e.g., 4-methoxy-substituted azetidinones) to identify anomalous peaks or reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
